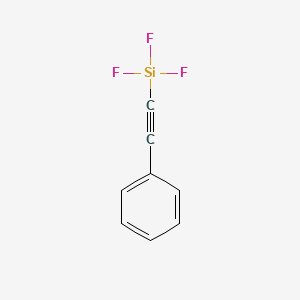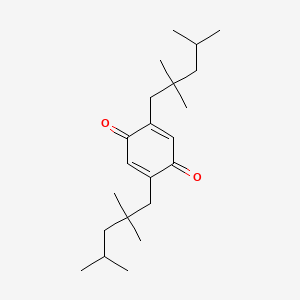
2,5-Bis(2,2,4-trimethylpentyl)cyclohexa-2,5-diene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(2,2,4-trimethylpentyl)cyclohexa-2,5-diene-1,4-dione is an organic compound with the molecular formula C20H34O2 It is a derivative of cyclohexa-2,5-diene-1,4-dione, where the hydrogen atoms at positions 2 and 5 are replaced by 2,2,4-trimethylpentyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2,2,4-trimethylpentyl)cyclohexa-2,5-diene-1,4-dione typically involves the alkylation of cyclohexa-2,5-diene-1,4-dione with 2,2,4-trimethylpentyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the diene, allowing it to react with the alkyl halide to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Bis(2,2,4-trimethylpentyl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the diene to a more saturated cyclohexane derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylpentyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions to facilitate the reaction.
Major Products
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Saturated cyclohexane derivatives.
Substitution: Various substituted cyclohexa-2,5-diene-1,4-dione derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,5-Bis(2,2,4-trimethylpentyl)cyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2,5-Bis(2,2,4-trimethylpentyl)cyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can undergo redox reactions, altering the oxidation state of its molecular targets and affecting their activity. Additionally, its ability to undergo substitution reactions allows it to modify biomolecules, potentially leading to changes in their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Bis(phenylamino)-1,4-benzoquinone: A similar compound with phenylamino groups instead of trimethylpentyl groups.
2,5-Bis(o-tolylamino)cyclohexa-2,5-diene-1,4-dione: Another derivative with o-tolylamino groups.
Uniqueness
2,5-Bis(2,2,4-trimethylpentyl)cyclohexa-2,5-diene-1,4-dione is unique due to the presence of bulky trimethylpentyl groups, which can influence its steric and electronic properties. This makes it distinct from other similar compounds and can affect its reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
666176-39-2 |
|---|---|
Molekularformel |
C22H36O2 |
Molekulargewicht |
332.5 g/mol |
IUPAC-Name |
2,5-bis(2,2,4-trimethylpentyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C22H36O2/c1-15(2)11-21(5,6)13-17-9-20(24)18(10-19(17)23)14-22(7,8)12-16(3)4/h9-10,15-16H,11-14H2,1-8H3 |
InChI-Schlüssel |
PTMOPCGJUXXATC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C)(C)CC1=CC(=O)C(=CC1=O)CC(C)(C)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



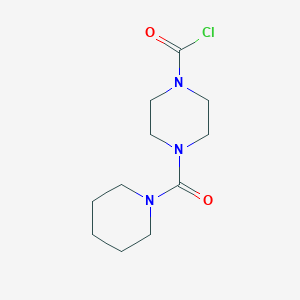
![9,10-Bis[10-(9,9-dimethylfluoren-2-yl)anthracen-9-yl]anthracene](/img/structure/B12532733.png)
![Phenol, 3-[[[5-(5-quinolinyl)-3-pyridinyl]amino]methyl]-](/img/structure/B12532756.png)
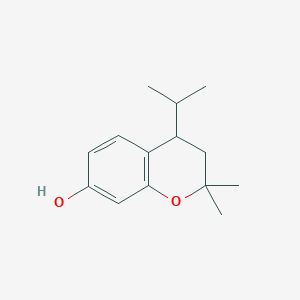
![5'-Amino-3'-{[(benzyloxy)carbonyl]amino}-3',5'-dideoxythymidine](/img/structure/B12532760.png)
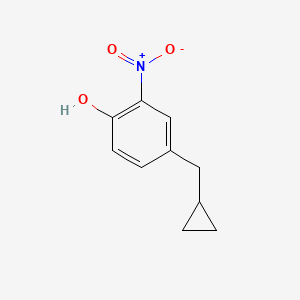
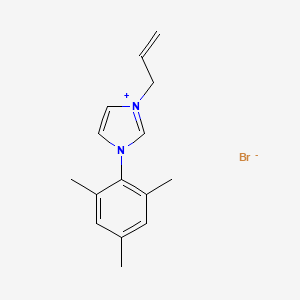
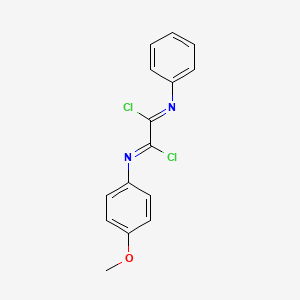
![Benzeneacetic acid, 4-([1,1'-biphenyl]-2-ylmethoxy)-](/img/structure/B12532767.png)
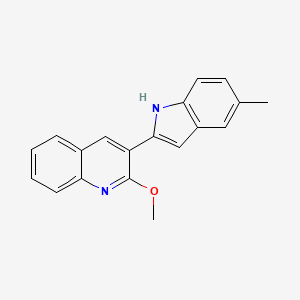
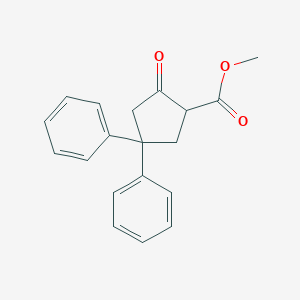
![6-Iodo-2-[(pentan-2-yl)oxy]-3-propyl-4H-1-benzopyran-4-one](/img/structure/B12532774.png)
